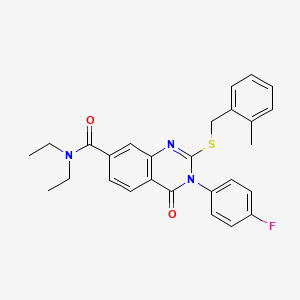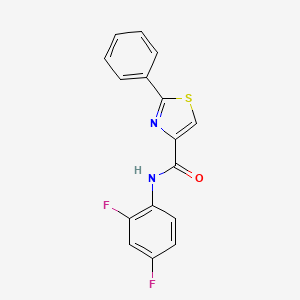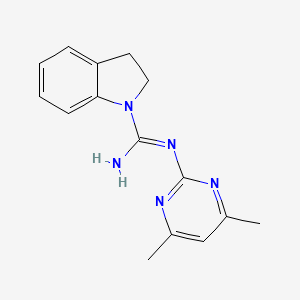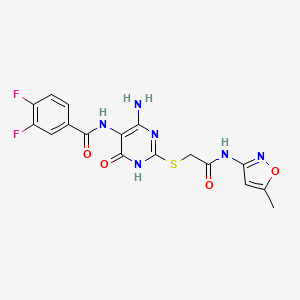![molecular formula C8H8F3N3O2 B2669784 3-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-7-甲酸 CAS No. 1620564-62-6](/img/structure/B2669784.png)
3-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-7-甲酸
描述
The compound “3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of various methods to introduce the trifluoromethyl functionality . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group attached to a triazolopyridine core. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
Triazole compounds, which are part of this molecule, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are often used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index .科学研究应用
Medicinal Chemistry
This compound and its derivatives have been used in medicinal chemistry . They have shown potential in inhibiting c-Met, a protein kinase that plays a crucial role in cellular growth, survival, and migration . They have also demonstrated GABA A allosteric modulating activity .
Fluorescent Probes
These heterocycles have been used as fluorescent probes . Fluorescent probes are essential tools in biological research and medical diagnostics, as they allow for the visualization of specific components or processes in a biological system.
Structural Units of Polymers
The compound has been incorporated into polymers for use in solar cells . This suggests potential applications in the field of renewable energy and materials science.
Anticonvulsant Drug
Other trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs . Anticonvulsants are medications that prevent or reduce the severity of seizures.
GlyT1 Inhibitor
These derivatives have also been used as GlyT1 inhibitors . GlyT1 is a glycine transporter, and inhibitors of this transporter have potential therapeutic applications in schizophrenia and cognitive disorders.
Anti-HIV-1 Reagent
The compound has been used as an anti-HIV-1 reagent . This suggests potential applications in antiviral therapies.
NK1-Receptor Ligand
It has been used as an NK1-receptor ligand . NK1 receptors are involved in pain perception, and ligands for these receptors could have potential applications in pain management.
Dual c-Met/VEGFR-2 Inhibitors
A series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives have been designed and synthesized, and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases . These dual inhibitors could have potential applications in cancer therapy.
属性
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)7-13-12-5-3-4(6(15)16)1-2-14(5)7/h4H,1-3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBAXIFVHBCZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
CAS RN |
1620564-62-6 | |
| Record name | 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-[(3,4-Difluorophenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2669703.png)
![2-((2-chloro-4-fluorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2669705.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide](/img/structure/B2669706.png)
![4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2669709.png)


![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2669716.png)
![9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669717.png)

![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2669720.png)


